molecular formula C3H5N3O2 B2365757 3-(Aminomethyl)-1,2,4-oxadiazol-5-ol CAS No. 1339379-88-2

3-(Aminomethyl)-1,2,4-oxadiazol-5-ol

Cat. No.: B2365757
CAS No.: 1339379-88-2
M. Wt: 115.092
InChI Key: KWOSBGKUIVHLSR-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1,2,4-oxadiazol-5-ol is a heterocyclic compound that contains an oxadiazole ring with an aminomethyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1,2,4-oxadiazol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amidoxime with formaldehyde and a suitable acid catalyst to form the oxadiazole ring. The reaction conditions often include moderate temperatures and specific pH levels to ensure the successful formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1,2,4-oxadiazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of aminomethyl-substituted oxadiazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles, which can have different functional groups attached to the aminomethyl moiety, leading to a wide range of chemical and physical properties.

Scientific Research Applications

3-(Aminomethyl)-1,2,4-oxadiazol-5-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1,2,4-oxadiazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with these targets, leading to changes in their activity or function. This interaction can modulate various biochemical pathways, resulting in the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Muscimol: A compound with a similar oxadiazole ring structure, known for its psychoactive properties.

    S-pregabalin: Contains an aminomethyl group and is used as an anticonvulsant drug.

Uniqueness

3-(Aminomethyl)-1,2,4-oxadiazol-5-ol is unique due to its specific combination of the oxadiazole ring and the aminomethyl group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-(aminomethyl)-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O2/c4-1-2-5-3(7)8-6-2/h1,4H2,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOSBGKUIVHLSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NOC(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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